An In-depth Technical Guide to 1-Ethynyl-3-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Ethynyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-3-(trifluoromethyl)benzene is a fluorinated aromatic alkyne that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive ethynyl moiety, make it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 1-ethynyl-3-(trifluoromethyl)benzene, detailed experimental protocols for its synthesis, and its applications in the development of bioactive molecules.
Chemical and Physical Properties
1-Ethynyl-3-(trifluoromethyl)benzene is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 1-Ethynyl-3-(trifluoromethyl)benzene
| Property | Value | Reference(s) |
| CAS Number | 705-28-2 | [1] |
| Molecular Formula | C₉H₅F₃ | [1] |
| Molecular Weight | 170.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 146 °C | - |
| Density | 1.178 g/mL at 25 °C | - |
| Refractive Index (n²⁰/D) | 1.464 | - |
| Purity | >95% | [1] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acetylenic proton. The aromatic protons will appear as a complex multiplet in the range of δ 7.3-7.8 ppm. The acetylenic proton (≡C-H) typically appears as a singlet around δ 3.0-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two acetylenic carbons, and the carbon of the trifluoromethyl group. The aromatic carbons will resonate in the δ 120-140 ppm region. The acetylenic carbons (C≡C) are expected between δ 75-90 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, typically around δ -63 ppm.
2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the following functional groups:
-
≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.
-
C≡C stretch: A weak band in the region of 2100-2140 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.
2.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 170. Common fragmentation patterns may include the loss of the acetylenic proton, the trifluoromethyl group, or other fragments from the aromatic ring.
Synthesis of 1-Ethynyl-3-(trifluoromethyl)benzene
A common and efficient method for the synthesis of terminal alkynes like 1-ethynyl-3-(trifluoromethyl)benzene is the Sonogashira coupling of an aryl halide with a protected acetylene, followed by a deprotection step. A detailed experimental protocol for a two-step synthesis from 1-bromo-3-(trifluoromethyl)benzene is provided below.
3.1. Experimental Protocol: Two-Step Synthesis
Step 1: Sonogashira Coupling of 1-Bromo-3-(trifluoromethyl)benzene with Trimethylsilylacetylene
This step involves the palladium- and copper-catalyzed cross-coupling of 1-bromo-3-(trifluoromethyl)benzene with ethynyltrimethylsilane to form ((3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.
-
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).
-
Add anhydrous toluene and triethylamine (2.0-3.0 eq).
-
To the stirred solution, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane or a hexane/ethyl acetate gradient) to afford ((3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.
-
Step 2: Deprotection of the Trimethylsilyl Group
The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.
-
Materials:
-
((3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol or Tetrahydrofuran (THF)
-
-
Procedure (using Potassium Carbonate):
-
Dissolve the silylated alkyne from Step 1 in methanol.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a non-polar solvent such as diethyl ether or pentane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.
-
The resulting 1-ethynyl-3-(trifluoromethyl)benzene can be further purified by distillation if necessary.
-
Below is a DOT script representation of the synthesis workflow.
Caption: Two-step synthesis of 1-ethynyl-3-(trifluoromethyl)benzene.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The ethynyl group provides a versatile handle for further chemical modifications, most notably through "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and Sonogashira coupling reactions.
While specific signaling pathways directly modulated by 1-ethynyl-3-(trifluoromethyl)benzene are not detailed in the available literature, its derivatives have been investigated as potential kinase inhibitors. For instance, the trifluoromethylphenyl moiety is a common feature in inhibitors targeting the "DFG-out" inactive conformation of kinases like Abl and Src. The general workflow for utilizing this compound in the synthesis of such inhibitors is outlined below.
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for developing kinase inhibitors.
This workflow illustrates how 1-ethynyl-3-(trifluoromethyl)benzene can be coupled with a suitable azide-containing molecular scaffold via a click reaction to generate a library of potential kinase inhibitors. These candidates are then subjected to in vitro kinase assays to determine their inhibitory potency and selectivity. Promising compounds are further evaluated in cell-based assays to assess their anti-proliferative effects. The results from these biological evaluations guide the iterative process of lead optimization, which may involve further synthetic modifications of the initial scaffold.
Safety and Handling
1-Ethynyl-3-(trifluoromethyl)benzene is a flammable liquid and should be handled with appropriate precautions. It is an irritant to the skin, eyes, and respiratory system.
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.
Conclusion
1-Ethynyl-3-(trifluoromethyl)benzene is a valuable and versatile building block for organic synthesis. Its combination of a reactive alkyne and an electron-withdrawing trifluoromethyl group makes it an attractive starting material for the synthesis of a wide range of compounds, particularly in the pursuit of new therapeutic agents. The synthetic protocols and properties outlined in this guide provide a solid foundation for its use in research and development.
